molecular formula C24H29N5O3 B2581236 5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1040673-23-1

5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2581236
CAS No.: 1040673-23-1
M. Wt: 435.528
InChI Key: DFEAKZQYSWBUQO-UHFFFAOYSA-N
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Description

5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a sophisticated pyrazolopyridine derivative incorporating a piperazine-carbonyl scaffold, specifically designed for advanced medicinal chemistry research and investigation of lysyl oxidase pathways . This compound features a pyrazolopyridine core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities and pharmaceutical applications . The molecular architecture includes a 5-ethyl group and 2-phenyl substitution on the pyrazolopyridine ring system, coupled with a 4-pentanoylpiperazine-1-carbonyl moiety at the 7-position, creating a multifunctional chemical probe for investigating enzyme inhibition and signal transduction pathways. Pyrazolopyridine derivatives have demonstrated significant potential in pharmaceutical research, particularly as inhibitors of various enzyme systems including lysyl oxidases . The incorporation of the piperazine ring system, an important pharmaceutical intermediate known to enhance biological activity when combined with pyridine derivatives, positions this compound as a valuable tool for investigating fibrotic diseases and metastatic cancer pathways . Lysyl oxidase enzymes are copper-dependent amine oxidases that initiate collagen and elastin cross-linking, processes critically involved in extracellular matrix stability and tissue remodeling . The strategic molecular design of this compound, featuring extended carbon chain length through the pentanoyl group, may influence membrane permeability and target engagement kinetics compared to shorter-chain analogs. Researchers can utilize this chemical probe for studying enzymatic mechanisms, screening inhibition potency, and developing novel therapeutic strategies for fibrotic disorders and cancer metastasis . This product is provided as a high-purity material suitable for in vitro biological evaluation and structure-activity relationship studies. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications. Absolutely not for human consumption.

Properties

IUPAC Name

5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-3-5-11-21(30)27-12-14-28(15-13-27)23(31)19-16-26(4-2)17-20-22(19)25-29(24(20)32)18-9-7-6-8-10-18/h6-10,16-17H,3-5,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEAKZQYSWBUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, followed by refluxing in the presence of glacial acetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired pyrazolo[4,3-c]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to develop new compounds with desired properties.

Biology

  • Bioactive Properties : Research indicates that this compound exhibits potential antimicrobial, antiviral, and anticancer properties. Studies have shown that it can inhibit the growth of various pathogens and cancer cells.
  • Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it has been reported to inhibit certain kinases involved in cell proliferation, which could lead to antiproliferative effects against cancer cells .

Medicine

  • Therapeutic Potential : The compound is being investigated for its potential use in treating diseases such as cancer and infectious diseases. Its bioactive properties make it a candidate for drug development aimed at targeting specific diseases.
  • Clinical Studies : Although comprehensive clinical data are still emerging, preliminary studies suggest promising results in terms of efficacy and safety profiles in preclinical models .

Industry

  • Material Development : In industrial applications, the compound is explored for developing new materials with specific properties. For example, it may be utilized in creating light-emitting diodes (LEDs) and corrosion inhibitors due to its unique chemical characteristics.

Case Studies

StudyFocusFindings
Prabhakar et al. (2024)Antimicrobial ActivityEvaluated the antimicrobial efficacy of various derivatives related to pyrazolo compounds against S. aureus and E. coli using disc diffusion methods; several derivatives showed significant antibacterial activity .
Mechanistic StudyKinase InhibitionInvestigated the interaction of the compound with specific kinases; found that it effectively inhibits certain pathways involved in cell proliferation .

Mechanism of Action

The mechanism of action of 5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting antiproliferative effects .

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position of the pyrazolo[4,3-c]pyridine core is critical for modulating biological activity. Below is a comparative analysis of substituents in related compounds:

Compound Name / ID Substituent at Position 7 Molecular Formula Molecular Weight Key Properties/Bioactivity Reference
Target Compound 4-Pentanoylpiperazine-1-carbonyl C27H32N6O3 500.59 High lipophilicity (pentanoyl chain)
7-[4-(4-Fluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one 4-(4-Fluorobenzoyl)piperazine-1-carbonyl C25H22FN5O3 459.47 Enhanced aromatic interactions (fluorine)
5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenyl-pyrazolo[4,3-c]pyridin-3-one 4-(2-Fluorophenyl)piperazine-1-carbonyl C25H24FN5O2 445.50 Moderate solubility (polar fluorine)
7-[4-(2-Methoxyacetyl)piperazine-1-carbonyl]-5-(3-methoxypropyl)-2-phenyl-pyrazolo[4,3-c]pyridin-3-one 4-(2-Methoxyacetyl)piperazine-1-carbonyl C24H29N5O5 467.52 Improved solubility (methoxy groups)

Key Observations :

  • Fluorine-containing analogs (e.g., ) may exhibit stronger target binding due to electronegative and aromatic interactions.
  • Methoxy groups (e.g., ) improve aqueous solubility, which could reduce metabolic clearance.

Biological Activity

5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a compound belonging to the pyrazolo[4,3-c]pyridine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[4,3-c]pyridine core with various substituents that enhance its biological efficacy. The molecular formula is C19H21N5O2C_{19}H_{21}N_{5}O_{2}, and it has a molecular weight of approximately 337.41 g/mol.

Research indicates that compounds with a pyrazolo[4,3-c]pyridine scaffold exhibit a range of biological activities due to their ability to interact with various biological targets:

  • Inhibition of Protein Kinases : Pyrazolo[4,3-c]pyridines are known inhibitors of several protein kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to anti-cancer effects by disrupting the proliferation of cancer cells.
  • Anti-inflammatory Activity : These compounds have shown potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Description
Anticancer Inhibits cancer cell proliferation through kinase inhibition.
Anti-inflammatory Reduces inflammation by modulating cytokine release.
Antimicrobial Exhibits activity against various bacterial strains.
Neuroprotective Potential protective effects against neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Properties : A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .
  • Anti-inflammatory Effects : Another research highlighted the ability of these compounds to inhibit the expression of inflammatory mediators in vitro. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .
  • Antimicrobial Activity : Recent findings indicated that compounds similar to this compound demonstrated effectiveness against Mycobacterium tuberculosis. The study utilized molecular docking techniques to predict binding affinities to key enzymes involved in bacterial metabolism .

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